3-(Difluoromethyl)-4-ethoxyaniline
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Overview
Description
3-(Difluoromethyl)-4-ethoxyaniline is an organic compound that features both difluoromethyl and ethoxy functional groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-ethoxyaniline typically involves the introduction of the difluoromethyl group to an aniline derivative. One common method is the nucleophilic difluoromethylation of aniline derivatives using difluoromethylating agents such as ClCF₂H. The reaction conditions often involve the use of a base, such as sodium hydride, in an aprotic solvent like dimethyl sulfoxide (DMSO) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylating reagents and catalysts can streamline the production process, making it more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-4-ethoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring .
Scientific Research Applications
3-(Difluoromethyl)-4-ethoxyaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-4-ethoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to potent biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-4-methoxyaniline: Similar structure but with a methoxy group instead of an ethoxy group.
3-(Trifluoromethyl)-4-ethoxyaniline: Contains a trifluoromethyl group instead of a difluoromethyl group.
4-Ethoxyaniline: Lacks the difluoromethyl group.
Uniqueness
3-(Difluoromethyl)-4-ethoxyaniline is unique due to the presence of both difluoromethyl and ethoxy groups, which can confer distinct chemical and biological properties. The difluoromethyl group can enhance metabolic stability and binding affinity, making the compound valuable in drug design and other applications .
Properties
Molecular Formula |
C9H11F2NO |
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Molecular Weight |
187.19 g/mol |
IUPAC Name |
3-(difluoromethyl)-4-ethoxyaniline |
InChI |
InChI=1S/C9H11F2NO/c1-2-13-8-4-3-6(12)5-7(8)9(10)11/h3-5,9H,2,12H2,1H3 |
InChI Key |
LTJQEUCGFGMJOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)C(F)F |
Origin of Product |
United States |
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